molecular formula C14H21ClN2O4 B5123947 4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride

4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride

Cat. No.: B5123947
M. Wt: 316.78 g/mol
InChI Key: KGWDITFOGDVCOM-UHFFFAOYSA-N
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Description

4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride is a chemical compound with the molecular formula C14H20N2O4. It contains a morpholine ring substituted with a 2-nitrophenoxy group and a butyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride typically involves the following steps:

    Formation of the 2-nitrophenoxy intermediate: This step involves the nitration of phenol to form 2-nitrophenol, which is then reacted with an appropriate alkylating agent to form the 2-nitrophenoxy intermediate.

    Attachment of the butyl chain: The 2-nitrophenoxy intermediate is then reacted with a butyl halide under basic conditions to form the 4-(2-nitrophenoxy)butyl intermediate.

    Formation of the morpholine ring: The 4-(2-nitrophenoxy)butyl intermediate is then reacted with morpholine under suitable conditions to form the final product, 4-[4-(2-Nitrophenoxy)butyl]morpholine.

    Hydrochloride formation: The final product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-(2-Nitrophenoxy)butyl]piperidine
  • **4-[4-(2-Nitrophenoxy)butyl]pyrrolidine
  • **4-[4-(2-Nitrophenoxy)butyl]thiomorpholine

Comparison

4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the differences in ring structure and substituents.

Properties

IUPAC Name

4-[4-(2-nitrophenoxy)butyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c17-16(18)13-5-1-2-6-14(13)20-10-4-3-7-15-8-11-19-12-9-15;/h1-2,5-6H,3-4,7-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWDITFOGDVCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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